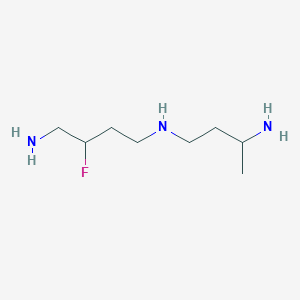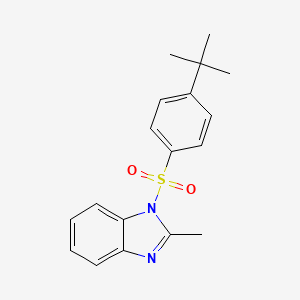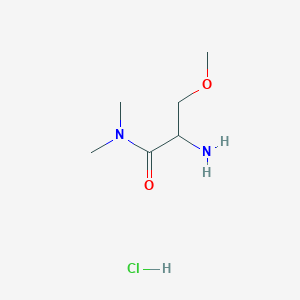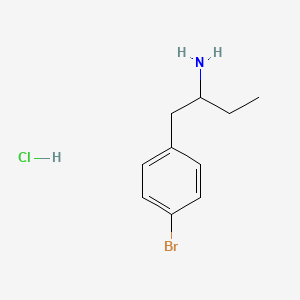
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BFA and is synthesized through a multi-step process using various reagents and solvents. BFA has shown promise in a variety of applications, including cancer research, drug discovery, and as a tool for studying cellular processes.
Mécanisme D'action
BFA acts by inhibiting protein trafficking, which is the process by which proteins are transported within cells. BFA specifically targets a protein called ADP-ribosylation factor 1 (ARF1), which is involved in the regulation of protein trafficking. By inhibiting ARF1, BFA disrupts the normal flow of proteins within cells, leading to the death of cancer cells and the disruption of cellular processes.
Biochemical and Physiological Effects:
BFA has been shown to have a number of biochemical and physiological effects. In addition to its effects on protein trafficking and cancer cells, BFA has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BFA is its specificity for ARF1. This makes it a valuable tool for studying protein trafficking and other cellular processes that involve ARF1. However, BFA can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, BFA is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for research involving BFA. One area of interest is the development of BFA analogs that have improved properties, such as increased potency or reduced toxicity. Another area of interest is the use of BFA in combination with other drugs or treatments to enhance their effectiveness. Finally, BFA may have potential applications in the treatment of other diseases beyond cancer, such as inflammatory disorders or infectious diseases.
Conclusion:
In conclusion, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is a complex compound that has shown promise in a variety of scientific research applications. Its specificity for ARF1 makes it a valuable tool for studying cellular processes, and its ability to inhibit cancer cell growth has generated interest in its potential use as a cancer treatment. While there are limitations to its use, such as its toxicity at high concentrations, there are also many potential future directions for research involving BFA.
Méthodes De Synthèse
The synthesis of BFA is a complex process that involves multiple steps and various reagents. The first step in the synthesis of BFA is the reaction of 5-bromo-2-methoxyphenol with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. This reaction produces 5-bromo-4-formyl-2-methoxyphenyl butyrate, which is then reacted with 2-methoxyaniline to produce BFA.
Applications De Recherche Scientifique
BFA has been used extensively in scientific research due to its unique properties. One of the most promising applications of BFA is in cancer research. BFA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. BFA has also been used as a tool for studying cellular processes such as protein trafficking and endocytosis.
Propriétés
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO5/c1-22-14-6-4-3-5-13(14)19-17(21)10-24-16-8-12(18)11(9-20)7-15(16)23-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAQMEVAILRBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C(=C2)Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2560972.png)


![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/no-structure.png)


![methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate](/img/structure/B2560980.png)
![N-(3,5-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2560981.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2560983.png)
![2-methyl-3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2560987.png)
![3-[(2,5-Dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2560988.png)
![2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2560992.png)

![2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid](/img/structure/B2560995.png)